Hexahydroindan vs. Indene: Fully Saturated Bicyclo[4.3.0]nonane Skeleton Eliminates Oxidative Susceptibility and Diels-Alder Reactivity
Hexahydroindan (C9H16) is the fully saturated hydrogenated derivative of indene (C9H8). The absence of any carbon-carbon double bonds in hexahydroindan contrasts with indene, which contains one alkene unit and an aromatic benzene ring susceptible to electrophilic substitution and oxidation [1]. While direct comparative oxidative stability data were not identified, the saturation difference confers class-level inferential advantages: hexahydroindan possesses zero H-bond donors/acceptors and zero freely rotating bonds, predicting complete chemical inertness toward electrophilic and radical oxidation pathways . In contrast, indene participates in Diels-Alder cycloadditions and undergoes autoxidation under ambient storage conditions, introducing procurement and handling complexities not present with hexahydroindan [2].
| Evidence Dimension | Saturation state / C=C bond count |
|---|---|
| Target Compound Data | C9H16; 0 double bonds; fully saturated bicyclo[4.3.0]nonane |
| Comparator Or Baseline | Indene (C9H8): 3 double bonds (1 alkene + aromatic ring) |
| Quantified Difference | Difference of 3 C=C bonds (8 hydrogen atoms) |
| Conditions | Molecular formula comparison; structure-based inference |
Why This Matters
Procurement of the fully saturated scaffold eliminates unwanted side reactions in synthetic sequences requiring an inert hydrocarbon framework, reducing purification burden and improving process robustness.
- [1] Wikipedia (German). Hydrindan. View Source
- [2] PubChem. Indene (CID 8309). View Source
